molecular formula C21H20ClN3O4S B2925508 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946210-52-2

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2925508
CAS No.: 946210-52-2
M. Wt: 445.92
InChI Key: KUUVOUJJYVLGRM-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

A potent and selective antagonist for the CB1 cannabinoid receptor, closely related to the chemical structure , has been analyzed using the AM1 molecular orbital method. This research provides insights into the conformations and energetic stability of the molecule, highlighting its potential interaction with cannabinoid receptors. It suggests a significant role in understanding cannabinoid receptor antagonists and their therapeutic potential, particularly in the context of neurological and psychiatric disorders (Shim et al., 2002).

Antimicrobial and Antiproliferative Activity

Another study focuses on the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives and their evaluation towards antibacterial and antiproliferative activities. This research underscores the potential of such compounds in combating microbial infections and their role in cancer treatment, suggesting that derivatives of the compound could exhibit similar properties (Poręba et al., 2015).

Biological Activity Evaluation

A different study on the design, spectroscopic studies, DFT calculations, and evaluation of the biological activity of novel 1,3-benzoxazines encompassing isoniazid highlights the process of synthesizing and assessing the biological activities of complex molecules. This could imply that derivatives of the compound might also be synthesized and evaluated for their potential biological activities, including antimicrobial and antitumor properties (Matada et al., 2021).

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-17-7-3-15(4-8-17)20-13-18(24-29-20)14-23-21(26)16-5-9-19(10-6-16)30(27,28)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUVOUJJYVLGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.